molecular formula C6H9N5 B1464414 1-(2-azidoethyl)-4-methyl-1H-pyrazole CAS No. 1249358-58-4

1-(2-azidoethyl)-4-methyl-1H-pyrazole

Cat. No.: B1464414
CAS No.: 1249358-58-4
M. Wt: 151.17 g/mol
InChI Key: IQKNXAFUPYASRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(2-azidoethyl)-4-methyl-1H-pyrazole” would consist of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group, and one of the nitrogen atoms would be attached to an azidoethyl group . The exact structure isn’t available in the retrieved sources.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Researchers have developed green, solvent-free synthesis methods for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines by reacting specific pyrazoline derivatives with malononitrile and other reactants. These compounds have potential applications in medicinal chemistry due to their structural diversity and biological relevance (Al-Matar et al., 2010).

Catalysis

The study by Hua et al. (2012) introduced new rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl ligands, synthesized using a copper(I)-catalyzed "click" reaction. These complexes have been evaluated as catalysts for hydroamination, showcasing the versatility of pyrazole derivatives in catalytic applications (Hua et al., 2012).

Biological Activities

A series of pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for antimicrobial activity, with some compounds showing promising results against fungal and bacterial strains. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Punia et al., 2021).

Antioxidant Activity

Complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activities through various assays. This demonstrates the potential application of pyrazole derivatives in addressing oxidative stress-related conditions (Chkirate et al., 2019).

Anti-inflammatory and Antimicrobial Agents

The synthesis of 1H-pyrazole derivatives has led to the identification of compounds with promising anti-inflammatory and antimicrobial properties, indicating the potential of these derivatives in developing new therapeutic agents (Bekhit et al., 2005).

Properties

IUPAC Name

1-(2-azidoethyl)-4-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-6-4-9-11(5-6)3-2-8-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKNXAFUPYASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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